molecular formula C9H11Cl2N3S B2370329 3-Amino-1-[2-(3,4-dichlorophenyl)ethyl]thiourea CAS No. 2172021-26-8

3-Amino-1-[2-(3,4-dichlorophenyl)ethyl]thiourea

Cat. No.: B2370329
CAS No.: 2172021-26-8
M. Wt: 264.17
InChI Key: UEPAYURPTKAKFO-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical context of thiourea chemistry research that began in the early 20th century. The compound belongs to the extensive family of hydrazinecarbothioamide derivatives, which have been systematically studied since the foundational work on thiocarbohydrazides. The systematic exploration of thiourea derivatives gained momentum as researchers recognized their potential applications in heterocyclic synthesis and medicinal chemistry.

The specific compound this compound was first synthesized and catalogued in chemical databases in the early 21st century, with its Chemical Abstracts Service registration number 2172021-26-8 being assigned during this period. The compound's entry into PubChem occurred on March 2, 2018, marking its formal recognition in the primary chemical information database. This timeline reflects the systematic approach to synthesizing and cataloguing novel thiourea derivatives as part of comprehensive chemical library development.

The historical significance of this compound lies in its representation of advanced synthetic methodologies for creating functionalized thiourea derivatives. The incorporation of the 3,4-dichlorophenylethyl moiety represents a strategic design approach that emerged from structure-activity relationship studies conducted in the early 2000s. This period marked a significant advancement in understanding how halogenated aromatic substituents could influence the chemical and biological properties of thiourea-based compounds.

The compound's development was further influenced by the growing recognition of thiourea derivatives as important building blocks in organic synthesis. The historical progression from simple thiourea compounds to more complex substituted derivatives like this compound demonstrates the evolution of synthetic chemistry techniques and the increasing sophistication of molecular design strategies.

International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-amino-3-[2-(3,4-dichlorophenyl)ethyl]thiourea, which precisely describes its molecular architecture. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for thiourea derivatives, where the substitution pattern is clearly indicated through numerical positioning and systematic naming of functional groups.

The molecular formula of this compound is C₉H₁₁Cl₂N₃S, indicating a molecular weight of 264.17 grams per mole. The structural formula reveals several critical components that define the compound's chemical identity and properties.

Table 1: Molecular Identifiers and Structural Data

Parameter Value
International Union of Pure and Applied Chemistry Name 1-amino-3-[2-(3,4-dichlorophenyl)ethyl]thiourea
Molecular Formula C₉H₁₁Cl₂N₃S
Molecular Weight 264.17 g/mol
Chemical Abstracts Service Number 2172021-26-8
European Community Number 995-549-4
Simplified Molecular Input Line Entry System C1=CC(=C(C=C1CCNC(=S)NN)Cl)Cl
International Chemical Identifier InChI=1S/C9H11Cl2N3S/c10-7-2-1-6(8(11)5-7)3-4-13-9(15)14-12/h1-2,5H,3-4,12H2,(H2,13,14,15)

The structural architecture consists of a thiourea core [C(=S)NN] connected to a 2-(3,4-dichlorophenyl)ethyl substituent through an amino linkage. The dichlorophenyl moiety features chlorine atoms at the 3 and 4 positions of the benzene ring, which significantly influences the compound's electronic properties and reactivity patterns. The ethyl spacer between the aromatic ring and the thiourea functionality provides conformational flexibility while maintaining the structural integrity of the molecule.

The three-dimensional molecular geometry exhibits specific spatial arrangements that are crucial for understanding the compound's chemical behavior. The thiourea group adopts a planar configuration due to resonance stabilization between the nitrogen atoms and the thiocarbonyl group, while the dichlorophenylethyl chain extends spatially, creating opportunities for intermolecular interactions. This structural arrangement contributes to the compound's ability to participate in hydrogen bonding and other non-covalent interactions.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its exceptional versatility as a synthetic intermediate and its unique reactivity profile. Thiourea derivatives have long been recognized as crucial building blocks for the construction of diverse heterocyclic systems, and this particular compound exemplifies the advanced synthetic strategies employed in modern heterocyclic chemistry.

The compound's importance in heterocyclic synthesis is demonstrated through its ability to participate in cyclization reactions that lead to the formation of various five and six-membered heterocyclic rings. The hydrazinecarbothioamide functional group present in the molecule serves as a key reactive site for heterocycle formation, enabling the synthesis of triazoles, thiadiazoles, and other nitrogen-sulfur containing ring systems. These reactions have been extensively studied and documented in the literature, highlighting the compound's role as a versatile synthetic precursor.

Research investigations have revealed that the dichlorophenylethyl substituent provides electronic and steric effects that significantly influence the reactivity and selectivity of cyclization reactions. The electron-withdrawing nature of the chlorine substituents enhances the electrophilicity of adjacent carbon centers, facilitating nucleophilic attack and subsequent ring closure reactions. This electronic modulation has proven particularly valuable in controlling regioselectivity and reaction outcomes in complex synthetic transformations.

Table 2: Applications in Heterocyclic Synthesis

Heterocyclic Product Reaction Type Key Advantages Literature References
1,2,4-Triazole derivatives Cyclization with carboxylic acids Enhanced antimicrobial activity
Thiadiazole rings Oxidative cyclization Improved stability
Thiazole systems Condensation reactions Versatile functionalization
Pyrimidine derivatives Multi-component reactions High yields

The compound has also gained recognition in the development of novel synthetic methodologies for heterocycle construction. Recent studies have demonstrated its utility in catalytic cyclization reactions, where metal catalysts facilitate the formation of complex heterocyclic frameworks under mild reaction conditions. These advances represent significant contributions to green chemistry principles and sustainable synthetic practices.

Furthermore, the structural features of this compound make it an excellent model compound for studying structure-activity relationships in thiourea-based systems. The systematic variation of substituents on the aromatic ring and the thiourea core has provided valuable insights into the factors governing reactivity, selectivity, and biological activity. These studies have contributed to the rational design of new thiourea derivatives with tailored properties for specific applications.

The compound's significance extends to its role in advancing our understanding of sulfur-nitrogen chemistry. The thiourea functional group represents a unique combination of sulfur and nitrogen atoms that exhibits distinctive chemical behavior compared to other carbonyl or thiocarbonyl compounds. Research on this compound has contributed to a deeper understanding of the electronic properties and reactivity patterns of thiourea systems, providing fundamental knowledge that benefits the broader field of organosulfur chemistry.

Properties

IUPAC Name

1-amino-3-[2-(3,4-dichlorophenyl)ethyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3S/c10-7-2-1-6(5-8(7)11)3-4-13-9(15)14-12/h1-2,5H,3-4,12H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPAYURPTKAKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCNC(=S)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[2-(3,4-dichlorophenyl)ethyl]thiourea typically involves the reaction of 3,4-dichlorophenethylamine with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Condensation Reactions

This compound undergoes condensation with aldehydes or ketones to form heterocyclic thiazolidine derivatives. For example:

Reaction Scheme :

3 Amino 1 2 3 4 dichlorophenyl ethyl thiourea+RCHOThiazolidine derivative+H2O\text{3 Amino 1 2 3 4 dichlorophenyl ethyl thiourea}+\text{RCHO}\rightarrow \text{Thiazolidine derivative}+\text{H}_2\text{O}

Key Findings :

  • The reaction proceeds via nucleophilic attack of the thiourea’s amino group on the carbonyl carbon of aldehydes/ketones, followed by cyclization .

  • Thiazolidines formed exhibit planar configurations due to resonance stabilization between nitrogen and thiocarbonyl groups, enhancing their biological interactions .

Alkylation and Acylation

The amino and thiol groups participate in alkylation and acylation reactions:

Reaction Type Reagents Product Yield Conditions
AlkylationAlkyl halides (R-X)S-Alkylated derivatives60–75%DMF, NaH, 0–25°C
AcylationAcetyl chlorideN-Acetylated thioureas66–76%DMSO, rt

Mechanistic Notes :

  • Alkylation occurs preferentially at the sulfur atom due to its nucleophilicity .

  • Acylation at the terminal amino group forms stable acetamide derivatives .

Cyclization to Heterocycles

Under basic or acidic conditions, this thiourea cyclizes to form 1,3-thiazine or pyrimidine derivatives:

Example Reaction :

ThioureaH2O2,NaOH2 Mercapto 4 oxopyrimidine\text{Thiourea}\xrightarrow{\text{H}_2\text{O}_2,\text{NaOH}}\text{2 Mercapto 4 oxopyrimidine}

Data Highlights :

  • Cyclization with H2O2 in basic media yields pyrimidine derivatives (mp 210–212°C, IR: 1694 cm⁻¹ C=O) .

  • Reaction with dimethyl acetylenedicarboxylate (DMAD) produces thiazine carboxamides via cyclocondensation .

Oxidation and Tautomerism

The thiourea exhibits tautomeric behavior and oxidizes to form disulfides or ureas:

Tautomeric Forms :

Thione form C S Thiol form C SH \text{Thione form C S }\leftrightarrow \text{Thiol form C SH }

Oxidation Pathways :

  • Treatment with H2O2 converts the thiocarbonyl group to a carbonyl, forming urea derivatives .

  • Oxidation in acidic media produces disulfide-linked dimers, confirmed via NMR and IR .

Nucleophilic Substitution

The 3,4-dichlorophenethyl group enhances electrophilic substitution reactivity:

Reaction Example :

Thiourea+ArOHK2CO32 Aryloxyacetanilide\text{Thiourea}+\text{ArOH}\xrightarrow{\text{K}_2\text{CO}_3}\text{2 Aryloxyacetanilide}

Key Observations :

  • Substitution occurs at the para position of the dichlorophenyl ring due to steric and electronic effects .

  • Yields depend on solvent polarity, with DMSO providing optimal results (76% yield) .

Biological Activity Modulation

Structural modifications via these reactions enhance bioactivity:

Derivative Activity Source
ThiazolidinesAntimicrobial, Anticancer
2-MercaptopyrimidinesEnzyme inhibition

Stability and Reactivity Trends

  • pH Sensitivity : Reactivity increases in basic conditions due to deprotonation of the thiol group .

  • Thermal Stability : Decomposes above 200°C, forming chlorinated aromatic byproducts .

This compound’s multifunctional reactivity makes it a valuable intermediate in synthesizing bioactive heterocycles and functionalized aromatic systems. Further studies on regioselective modifications could expand its applications in medicinal chemistry.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : This compound is frequently utilized as a reagent in the synthesis of more complex molecules. Its ability to act as an intermediate allows for the development of novel compounds with specific functionalities.
  • Building Block for Complex Molecules : The compound serves as a precursor for synthesizing various derivatives that possess enhanced biological activities.

Biology

  • Antimicrobial Activity : Research has highlighted its potential as an antimicrobial agent. For instance, studies indicate that thiourea derivatives exhibit significant activity against multidrug-resistant bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Properties : The compound has been investigated for its anticancer effects, with mechanisms involving the inhibition of key enzymes related to cell proliferation .

Medicine

  • Therapeutic Applications : Ongoing research is exploring its potential use in drug development for treating various diseases. Its biological activity against pathogens positions it as a candidate for therapeutic applications in infectious diseases .
  • Urease Inhibition : Thiourea derivatives have shown promise as urease inhibitors, which are crucial in treating conditions such as kidney stones and peptic ulcers .
Activity TypeTarget OrganismsMinimum Inhibitory Concentration (MIC)Reference
AntimicrobialStaphylococcus aureus2 - 32 µg/mL
AntimicrobialPseudomonas aeruginosa1 - 16 µg/mL
AnticancerMT-4 Tumoral CellsIC50 values vary
Urease InhibitionUrease enzymeIC50 values vary

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiourea derivatives demonstrated that 3-Amino-1-[2-(3,4-dichlorophenyl)ethyl]thiourea exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The findings indicated that the presence of halogen atoms significantly enhances the antimicrobial activity of these compounds .

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound can inhibit the growth of cancer cells by targeting specific metabolic pathways. The mechanism involves disrupting cellular signaling processes essential for tumor growth, highlighting its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 3-Amino-1-[2-(3,4-dichlorophenyl)ethyl]thiourea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenethyl)hydrazinecarbothioamide
  • N-(4-Chlorophenethyl)hydrazinecarbothioamide
  • N-(3,4-Dichlorophenyl)hydrazinecarbothioamide

Uniqueness

3-Amino-1-[2-(3,4-dichlorophenyl)ethyl]thiourea is unique due to the presence of both 3,4-dichlorophenethyl and hydrazinecarbothioamide groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research.

Biological Activity

3-Amino-1-[2-(3,4-dichlorophenyl)ethyl]thiourea is a thiourea derivative that has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. The following sections provide a comprehensive overview of its biological activities, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H10Cl2N2S\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}_2\text{S}

This structure features a thiourea moiety, which is crucial for its biological activity. Thioureas are known for their ability to interact with various biological targets, leading to significant pharmacological effects.

1. Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Bacillus subtilis8

The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

2. Antifungal Activity

In addition to antibacterial properties, this thiourea derivative has shown antifungal activity against various fungal strains.

Table 2: Antifungal Activity

Fungal StrainMIC µg/mL
Candida albicans32
Aspergillus niger64

The antifungal efficacy was assessed through standard susceptibility testing methods, confirming its potential as an antifungal agent .

3. Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro on several cancer cell lines.

Table 3: Anticancer Activity

Cell LineIC50 (µM)
MCF-7 (Breast cancer)10
HeLa (Cervical cancer)15
A549 (Lung cancer)20

The compound exhibited cytotoxic effects at micromolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of thioureas is often attributed to their ability to interact with essential enzymes and cellular pathways. Specifically, the presence of the dichlorophenyl group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Case Studies

A recent study explored the synthesis and biological evaluation of various thiourea derivatives, including this compound. The results highlighted its effectiveness against multiple pathogens and its potential role in inhibiting tumor growth through apoptosis induction in cancer cells .

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity. For example, the thiourea moiety’s sulfur atom shows high electrophilicity, favoring hydrogen bonding with enzymes like α-amylase .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities. The 3,4-dichlorophenyl group exhibits hydrophobic interactions with bacterial membrane proteins (binding energy: −8.2 kcal/mol) .
  • MD Simulations : GROMACS verifies stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .

How do structural modifications (e.g., halogen substitution) influence biological activity, and how can conflicting data be resolved?

Q. Advanced

  • Halogen Effects : Chlorine atoms enhance lipophilicity (logP increases by ~1.5 units) and target binding via halogen bonds. For example, 3,4-dichloro derivatives show 3× higher antimicrobial activity than non-halogenated analogs .
  • Resolving Contradictions : Discrepancies in IC₅₀ values (e.g., 10 vs. 25 µM for α-amylase inhibition) arise from assay conditions (pH, temperature). Meta-analysis using standardized protocols (e.g., fixed pH 7.4) and orthogonal assays (e.g., fluorescence quenching) clarify results .

What experimental strategies are used to study enzyme inhibition kinetics and thermodynamics?

Q. Advanced

  • Kinetic Assays : Michaelis-Menten plots (Lineweaver-Burk linearization) determine inhibition type (competitive/non-competitive). For example, thiourea derivatives show mixed inhibition against α-amylase (Ki: 2.8 µM) .
  • Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) and entropy (ΔS), revealing entropy-driven binding (ΔS = +45 J/mol·K) due to hydrophobic interactions .
  • Surface Plasmon Resonance (SPR) : Quantifies association/dissociation rates (kon/koff) for real-time interaction analysis .

What analytical techniques are critical for characterizing physicochemical properties and structural stability?

Q. Advanced

  • FTIR/NMR : Confirm functional groups (e.g., N-H stretch at 3300 cm⁻¹ in FTIR; thiourea NH signals at δ 9.2–9.8 ppm in ¹H NMR) .
  • X-ray Crystallography : Resolves crystal packing (e.g., monoclinic P2₁/c space group) and hydrogen-bonding networks (S···H-N distances: 2.1 Å) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset: 210°C) .

How can researchers address discrepancies in reported antimicrobial activity across studies?

Q. Advanced

  • Standardized Testing : Adhere to CLSI guidelines for MIC assays, using consistent inoculum sizes (5×10⁵ CFU/mL) and growth media (Mueller-Hinton agar) .
  • Biofilm vs. Planktonic Models : Activity may vary (e.g., 4× lower efficacy in biofilms). Use Calgary Biofilm Devices to assess biofilm-specific MIC .
  • Synergy Studies : Check combinatory effects with adjuvants (e.g., efflux pump inhibitors) to resolve resistance outliers .

What potential applications exist in material science, such as crystal engineering or polymer design?

Q. Advanced

  • Crystal Engineering : The thiourea group forms supramolecular architectures via N-H···S hydrogen bonds, enabling porous frameworks for gas storage (BET surface area: 450 m²/g) .
  • Functional Polymers : Copolymerization with acrylates (e.g., methyl methacrylate) yields antimicrobial coatings (90% reduction in E. coli adhesion) .

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